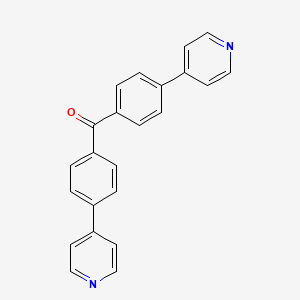

Bis(4-(pyridin-4-yl)phenyl)methanone

Description

Bis(4-(pyridin-4-yl)phenyl)methanone is a symmetric aromatic ketone featuring two 4-(pyridin-4-yl)phenyl groups attached to a central carbonyl group. This structure combines the electron-deficient nature of pyridine rings with the extended π-conjugation of biphenyl systems, making it a versatile scaffold for optoelectronic and coordination chemistry applications.

The compound’s rigidity and planar geometry facilitate applications in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters and metal-organic frameworks (MOFs). Its pyridinyl groups also enable coordination with metal ions, enhancing utility in luminescent sensors .

Properties

Molecular Formula |

C23H16N2O |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

bis(4-pyridin-4-ylphenyl)methanone |

InChI |

InChI=1S/C23H16N2O/c26-23(21-5-1-17(2-6-21)19-9-13-24-14-10-19)22-7-3-18(4-8-22)20-11-15-25-16-12-20/h1-16H |

InChI Key |

KEYIVDQFAOTNFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(pyridin-4-yl)phenyl)methanone typically involves the reaction of 4-bromopyridine with benzophenone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(4-(pyridin-4-yl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Bis(4-(pyridin-4-yl)phenyl)methanone is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and coordination polymers .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .

Industry: The compound is used in the production of advanced materials, including luminescent materials and organic light-emitting diodes (OLEDs). Its unique structure allows for the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Bis(4-(pyridin-4-yl)phenyl)methanone in biological systems involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |

|---|---|---|---|

| Bis(4-(pyridin-4-yl)phenyl)methanone | Two 4-(pyridin-4-yl)phenyl groups | High π-conjugation, TADF potential, MOFs | - |

| Phenyl(pyridin-4-yl)methanone (1k) | One phenyl, one pyridinyl group | Simpler structure; lower molecular weight | |

| 4-(Methylthio)phenylmethanone | Methylthio (-SMe) substituent | Enhanced electron density; altered reactivity | |

| Di(pyridin-4-yl)methanone | Two pyridinyl groups | Reduced steric hindrance; coordination sites | |

| 4,4'-Dibenzoylbiphenyl | Two benzoyl groups on biphenyl | Extended conjugation; luminescent MOFs |

Key Observations :

- Electronic Effects: Electron-withdrawing pyridine rings in this compound enhance charge-transfer characteristics compared to phenyl-substituted analogs like 1k .

- Conjugation and Luminescence: Extended biphenyl systems (e.g., 4,4'-dibenzoylbiphenyl ) exhibit red-shifted emission compared to this compound due to broader π-conjugation. However, the latter’s pyridinyl groups may improve TADF efficiency via triplet-state tuning .

Key Observations :

Table 3: Optoelectronic and Coordination Properties

Key Observations :

- Phenoxazine-based methanones (e.g., Px2BP ) exhibit higher quantum yields due to donor-acceptor interactions, a feature this compound could replicate with optimized substituents.

- Pyridinyl groups in this compound enhance MOF stability via metal coordination, as seen in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.